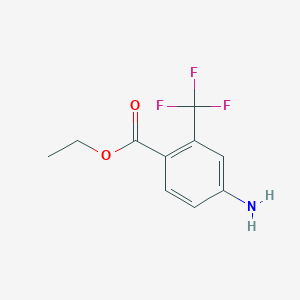

Ethyl 4-amino-2-(trifluoromethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-2-16-9(15)7-4-3-6(14)5-8(7)10(11,12)13/h3-5H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUSTBDZBSDNOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001273363 | |

| Record name | Ethyl 4-amino-2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171245-63-8 | |

| Record name | Ethyl 4-amino-2-(trifluoromethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171245-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-amino-2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Amino 2 Trifluoromethyl Benzoate

Reactivity Profiling of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in Ethyl 4-amino-2-(trifluoromethyl)benzoate is significantly influenced by the synergistic and antagonistic effects of its substituents.

Influence of Trifluoromethyl and Amino Substituents on Aromatic Reactivity

The chemical behavior of the aromatic ring is primarily dictated by the powerful electron-donating nature of the amino group and the strong electron-withdrawing nature of the trifluoromethyl group.

Amino (-NH₂) Group: The nitrogen atom's lone pair of electrons can be delocalized into the π-system of the benzene ring through resonance. This effect, known as a +R (or +M) effect, substantially increases the electron density of the ring, particularly at the ortho and para positions relative to the amino group. Consequently, the amino group is a strong activating group, making the aromatic ring more susceptible to electrophilic attack compared to unsubstituted benzene.

Trifluoromethyl (-CF₃) Group: Due to the high electronegativity of the three fluorine atoms, the trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I). mdpi.comtcichemicals.com This effect decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. Therefore, the -CF₃ group is a strong deactivating group. youtube.com

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents determine the position of attack for incoming electrophiles.

The amino group is an ortho, para-director.

The trifluoromethyl group is a meta-director. youtube.com

The ethyl carboxylate group is also a meta-director and a deactivating group.

In this compound, the positions on the ring are influenced as follows:

Position 3: Ortho to the -NH₂ group (activated) and meta to the -CF₃ group (favored by -CF₃).

Position 5: Para to the -NH₂ group (activated) and meta to the -CF₃ group (favored by -CF₃).

Position 6: Ortho to the -COOEt group (disfavored) and meta to the -NH₂ group (disfavored).

The powerful ortho, para-directing ability of the amino group is the dominant factor. Therefore, electrophilic aromatic substitution is strongly favored at positions 3 and 5, which are activated by the amino group and are also the positions to which the deactivating trifluoromethyl group directs.

| Position | Influence of -NH₂ (at C4) | Influence of -CF₃ (at C2) | Influence of -COOEt (at C1) | Overall Predicted Reactivity |

|---|---|---|---|---|

| 3 | Activated (Ortho) | Favored (Meta) | Disfavored (Ortho) | Highly Favored |

| 5 | Activated (Para) | Favored (Meta) | Disfavored (Meta) | Highly Favored |

| 6 | Disfavored (Meta) | Disfavored (Ortho) | Disfavored (Ortho) | Disfavored |

Nucleophilic Aromatic Substitution (SNAr): Classical SNAr reactions typically require a strong electron-withdrawing group (like -NO₂) positioned ortho or para to a good leaving group (like a halide). nih.gov The aromatic ring of this compound is rendered electron-rich by the amino group, making it generally unreactive towards nucleophilic attack. For an SNAr reaction to occur, the amino group would likely need to be converted into a different functional group, such as a diazonium salt, which can act as an excellent leaving group.

Transformations Involving the Amino Functional Group

The primary aromatic amine is a versatile functional handle for a variety of chemical transformations.

Diazotization: The amino group can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly useful and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X via Sandmeyer reaction) or used in coupling reactions to form azo compounds.

Acylation: The amino group readily reacts with acyl chlorides or anhydrides to form amides. This reaction is often used to protect the amino group or to introduce new functionalities.

Alkylation: The nitrogen can be alkylated using alkyl halides. However, polyalkylation is a common issue, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

N-Arylation: The amino group can participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form diarylamines. researchgate.net

Reactivity of the Trifluoromethyl Moiety in Organic Reactions

The trifluoromethyl group is known for its exceptional chemical and thermal stability. mdpi.com The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF₃ group generally inert to many common reaction conditions. mdpi.com

However, under specific and often harsh conditions, transformations are possible. For instance, photochemical reactions can induce defluorination. A study on 3,5-diamino-trifluoromethyl-benzene demonstrated that irradiation can lead to nucleophilic substitution of fluoride (B91410) by water, ultimately forming a carboxylic acid. nih.gov While direct transformation of the -CF₃ group on this compound is challenging, specialized modern synthetic methods for C-F bond activation could potentially be applied. tcichemicals.com

Studies on Reaction Mechanisms and Intermediates

Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step addition-elimination pathway. An electrophile (E⁺) attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring system and is significantly stabilized by the electron-donating amino group, especially when the attack occurs at the ortho or para positions. The subsequent loss of a proton from the site of attack restores the aromaticity and yields the substituted product.

Diazotization: The reaction of the amino group with nitrous acid involves a series of intermediates, starting with the formation of the nitrosonium ion (NO⁺), which acts as the electrophile. This attacks the nucleophilic amino group to form an N-nitrosamine, which then undergoes tautomerization and protonation, followed by the loss of a water molecule to yield the diazonium ion (-N₂⁺).

Radical Mechanisms: While less common for this specific substrate, related aromatic systems can undergo reactions via radical intermediates. For example, photocatalytic reactions can generate radical species, as seen in certain Smiles rearrangements involving similar structures. researchgate.net

Regioselectivity and Stereoselectivity in Chemical Derivatization

Regioselectivity: As detailed in section 3.1.2, chemical derivatization via electrophilic aromatic substitution is expected to be highly regioselective. The strong activating and ortho, para-directing nature of the amino group overwhelmingly favors substitution at positions 3 and 5 of the benzene ring. The choice between these two positions could be influenced by steric hindrance from the adjacent substituents, potentially favoring the less hindered position 5.

Stereoselectivity: The parent molecule, this compound, is achiral and does not have any stereocenters. Stereoselectivity would only become a consideration in reactions that introduce a new stereocenter. For example, if the amino group were to react with a chiral reagent, a pair of diastereomers could be formed. Similarly, if a reaction created a new chiral center elsewhere in the molecule (e.g., by asymmetric reduction of a derivative), the existing functional groups could potentially influence the stereochemical outcome, but no specific studies on such stereoselective derivatizations have been noted.

Cyclization and Heterocyclic Annulation Reactions Utilizing the Compound Framework

Following a comprehensive review of scientific literature and chemical databases, no specific examples of cyclization or heterocyclic annulation reactions utilizing this compound as a direct starting material have been documented. While the general reactivity of substituted anthranilates is known to be applicable to the synthesis of a wide variety of heterocyclic systems—such as quinazolines, benzodiazepines, and acridones—published research detailing these transformations specifically for this compound is not available.

The inherent structural features of this compound, namely the presence of a nucleophilic amino group and an ester functionality on a benzene ring activated by a trifluoromethyl group, suggest its potential as a precursor in heterocyclic synthesis. However, without experimental data from peer-reviewed studies, any discussion of its reactivity in cyclization and annulation reactions would be speculative.

Therefore, this section cannot be completed with the scientifically accurate and detailed research findings, including data tables, as required by the instructions. The absence of specific research on this compound's cyclization reactions prevents the generation of content that would meet the stipulated quality and accuracy standards.

This compound: A Key Component in Advanced Synthesis and Pre-clinical Research

This compound is a highly functionalized aromatic compound that has garnered significant attention in synthetic and medicinal chemistry. Its unique substitution pattern, featuring an amine group for further derivatization, an ethyl ester for reactivity modulation, and a trifluoromethyl (CF3) group for imparting specific physicochemical properties, makes it a valuable molecular building block. This article focuses exclusively on its applications in organic synthesis and pre-clinical medicinal chemistry research, highlighting its role as a precursor to complex molecules and novel drug candidates.

Applications in Organic Synthesis and Pre Clinical Medicinal Chemistry Research

The strategic placement of reactive and modulatory functional groups on the benzene (B151609) ring of Ethyl 4-amino-2-(trifluoromethyl)benzoate makes it a versatile starting material for a variety of chemical transformations. Its utility spans from the creation of complex molecular architectures to the development of novel therapeutic agents in a pre-clinical setting.

The structure of this compound is well-suited for serving as a foundational unit in the assembly of more intricate molecules. The nucleophilic amino group provides a reactive handle for forming new carbon-nitrogen bonds, a cornerstone of many synthetic strategies.

One of the primary applications is in the synthesis of diarylamines. researchgate.netresearchgate.net Diarylamine motifs are privileged structures found in numerous pharmaceuticals and biologically active compounds. researchgate.net The amino group of the benzoate (B1203000) can undergo coupling reactions with various aryl partners. While transition-metal-catalyzed cross-coupling reactions are common for this purpose, classical methods involving reactions with substituted benzaldehydes also demonstrate this utility. researchgate.net The resulting diarylamine products incorporate the fluorinated benzoate core into a larger, more complex molecular framework.

Table 1: Representative Synthetic Transformations

| Starting Material Class | Reagent/Catalyst Example | Product Class | Significance |

|---|---|---|---|

| Aminobenzoate | Aryl Aldehyde / Acid Catalyst | Diarylamine | Core structure in many pharmaceuticals researchgate.net |

| Aminobenzoate | Acylating Agent | Amide | Intermediate for heterocyclic synthesis |

Molecular scaffolds serve as the central framework for building libraries of compounds in drug discovery. This compound is an ideal precursor for creating scaffolds that are pre-functionalized with a trifluoromethyl group. The benzoate portion of the molecule can participate in cyclization reactions to form heterocyclic systems, which are a major class of organic scaffolds. nih.govacs.org

For instance, substituted benzoates are known to be key starting materials in the synthesis of isocoumarins and isoquinolones through reactions with alkynes. nih.govacs.org By using this compound in such synthetic routes, the resulting heterocyclic scaffold would inherently contain the CF3 group. This "bottom-up" approach ensures that the critical fluorine moiety is integrated into the core structure, which can then be further elaborated by modifying the amino group or other positions on the scaffold. The synthesis of spiro-fused heterocycles, another class of compounds with biological interest, often proceeds from amino-substituted aromatic precursors, highlighting the potential of this building block in creating diverse and complex scaffolds. nih.gov

The true value of a building block is demonstrated by its successful incorporation into molecules with functional properties. This compound serves as a key intermediate in the synthesis of compounds designed for biological evaluation. The trifluoromethyl group is a bioisostere of various groups and is known to enhance the biological activity of molecules.

In a pre-clinical context, this compound is a precursor for synthesizing novel heterocyclic compounds with potential therapeutic applications. For example, trifluoromethyl-substituted oxazoles have been identified as having potential anticancer properties. acs.org The synthesis of such molecules can be envisioned starting from this compound, where the amino and ester groups are chemically manipulated to construct the oxazole (B20620) ring. The presence of the CF3 group on the starting material is crucial for the final activity of the target compound. Preliminary biological studies of other highly functionalized heterocyclic compounds derived from similar building blocks have suggested potential anti-cancer activity, reinforcing the importance of such precursors. researchgate.net

The incorporation of fluorine, particularly as a trifluoromethyl group, is a widely used and highly effective strategy in modern drug design. mdpi.comresearchgate.netnih.gov The CF3 group offers a unique combination of properties that can dramatically improve the pharmacological profile of a drug candidate. This compound contributes to this field by providing a ready-made source of a trifluoromethylated aromatic ring that can be incorporated into potential new drugs.

The key contributions of the trifluoromethyl group, and thus of building blocks containing it, are summarized below:

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom on an aromatic ring with a CF3 group can block sites that are susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug. mdpi.com

Increased Lipophilicity : The CF3 group is highly lipophilic (fat-soluble). This property can improve a drug's ability to cross biological membranes, such as the blood-brain barrier, which is crucial for drugs targeting the central nervous system. mdpi.comresearchgate.net

Modulation of Electronic Properties : As a potent electron-withdrawing group, the CF3 moiety can significantly alter the acidity or basicity (pKa) of nearby functional groups, such as the amino group in this compound. This can affect how a drug binds to its biological target, potentially increasing its potency and selectivity. mdpi.com

By providing chemists with a versatile platform that already contains the trifluoromethyl group, this compound facilitates the exploration of new chemical space and accelerates the design and synthesis of next-generation fluorinated drug candidates. nbinno.com

Table 2: Physicochemical Impact of the Trifluoromethyl Group in Drug Design

| Property | Effect of CF3 Group | Pharmacological Implication | Reference |

|---|---|---|---|

| Metabolic Stability | Blocks oxidative metabolism | Increased drug half-life and bioavailability | mdpi.com |

| Lipophilicity | Increases lipophilicity | Improved membrane permeability (e.g., BBB) | mdpi.comresearchgate.net |

| Acidity/Basicity (pKa) | Alters pKa of nearby groups | Modulated target binding and solubility | mdpi.com |

Advanced Spectroscopic and Structural Characterization of Ethyl 4 Amino 2 Trifluoromethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Ethyl 4-amino-2-(trifluoromethyl)benzoate, ¹H and ¹³C NMR analyses provide detailed information about the hydrogen and carbon frameworks, respectively.

Proton NMR spectroscopy provides information on the number of distinct proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling. acdlabs.com The electron-withdrawing trifluoromethyl group and the electron-donating amino group, along with the ethyl ester, create a distinct pattern of signals for the aromatic and aliphatic protons.

The expected signals in the ¹H NMR spectrum are:

Ethyl Group: A quartet for the methylene (B1212753) (-CH2-) protons, coupled to the three protons of the methyl group, and a triplet for the methyl (-CH3) protons, coupled to the two protons of the methylene group. uobasrah.edu.iq

Aromatic Protons: Three signals corresponding to the protons on the benzene (B151609) ring. Their chemical shifts and multiplicities are influenced by their position relative to the substituents. The proton ortho to the amino group and meta to the trifluoromethyl group is expected at the lowest chemical shift (most upfield).

Amino Group: A broad singlet for the two amino (-NH2) protons. The chemical shift of this peak can vary depending on the solvent and concentration due to hydrogen bonding. chemistrysteps.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.35 | Triplet (t) | 3H | -O-CH2-CH3 |

| ~4.35 | Quartet (q) | 2H | -O-CH2 -CH3 |

| ~4.5-5.5 | Broad Singlet (br s) | 2H | -NH2 |

| ~6.8-7.0 | Doublet (d) | 1H | Aromatic H (C5-H) |

| ~6.9-7.1 | Singlet/Doublet | 1H | Aromatic H (C3-H) |

| ~7.8-8.0 | Doublet (d) | 1H | Aromatic H (C6-H) |

Note: Predicted values are based on standard chemical shift tables and substituent effects. Actual experimental values may vary.

Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule. masterorganicchemistry.com In a proton-decoupled spectrum, each unique carbon atom typically appears as a single sharp line. libretexts.org The chemical shifts are highly sensitive to the electronic environment, providing key structural information. udel.edu

The structure of this compound contains 10 unique carbon atoms:

Ethyl Group: Two signals for the methyl and methylene carbons.

Aromatic Ring: Six distinct signals for the carbons of the benzene ring, with their chemical shifts heavily influenced by the attached functional groups.

Carbonyl Carbon: A signal in the downfield region (~165-175 ppm), characteristic of an ester carbonyl. libretexts.org

Trifluoromethyl Carbon: A quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -O-CH2-C H3 |

| ~61 | -O-C H2-CH3 |

| ~110-140 (quartet) | -C F3 |

| ~110-155 (6 signals) | Aromatic Carbons |

| ~165 | C =O (Ester) |

Note: Predicted values are based on standard chemical shift tables and substituent effects. Actual experimental values may vary.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR Spectroscopy measures the absorption of infrared radiation. Key expected absorption bands for this compound include:

N-H Stretching: Two bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretching of the primary amine.

C-H Stretching: Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.

C=O Stretching: A strong, sharp absorption band around 1700-1720 cm⁻¹ characteristic of the ester carbonyl group.

C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-F Stretching: Very strong, intense absorption bands in the 1100-1300 cm⁻¹ region, characteristic of the trifluoromethyl group.

C-O Stretching: Bands corresponding to the ester C-O bonds are expected between 1000-1300 cm⁻¹.

Raman Spectroscopy , which measures the inelastic scattering of light, is complementary to FTIR. Aromatic ring vibrations and symmetric stretches often give strong Raman signals.

Table 3: Predicted Principal Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| 3300 - 3500 | N-H stretch (asymmetric & symmetric) | FTIR |

| 3000 - 3100 | Aromatic C-H stretch | FTIR/Raman |

| 2850 - 3000 | Aliphatic C-H stretch | FTIR/Raman |

| 1700 - 1720 | C=O stretch (ester) | FTIR/Raman |

| 1550 - 1620 | Aromatic C=C stretch | FTIR/Raman |

| 1100 - 1300 | C-F stretch (strong, complex) | FTIR |

| 1000 - 1300 | C-O stretch (ester) | FTIR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule. The molecular formula for this compound is C₁₀H₁₀F₃NO₂, giving a molecular weight of approximately 233.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak (M⁺) at m/z = 233. The fragmentation pattern would likely involve the loss of stable neutral fragments from the parent molecule:

Loss of the ethoxy group (-•OCH₂CH₃) to give a fragment at m/z = 188.

Loss of an ethyl radical (-•CH₂CH₃) to give a fragment at m/z = 204.

Loss of carbon monoxide (CO) from the acylium ion.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment |

| 233 | [M]⁺ (Molecular Ion) |

| 204 | [M - C₂H₅]⁺ |

| 188 | [M - OC₂H₅]⁺ |

| 160 | [M - OC₂H₅ - CO]⁺ |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aminobenzoate system constitutes a chromophore that absorbs UV light. For the parent compound, ethyl 4-aminobenzoate (B8803810), characteristic absorption maxima are observed in the UV region. researchgate.net The presence of the trifluoromethyl group, an electron-withdrawing group, is expected to cause a slight shift in the absorption maxima (λmax) compared to the unsubstituted parent compound due to its influence on the electronic structure of the aromatic ring. The spectrum is anticipated to display intense absorption bands corresponding to π → π* transitions within the substituted benzene ring.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous data on bond lengths, bond angles, and torsional angles within the this compound molecule. researchgate.netresearchgate.net

While a published crystal structure for this specific compound was not identified in the searched literature, a successful analysis would yield:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The precise dimensions (a, b, c, α, β, γ) of the repeating unit of the crystal.

Molecular Conformation: The exact solid-state conformation, including the planarity of the aromatic ring and the orientation of the ester and trifluoromethyl substituents.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, revealing information about hydrogen bonding (e.g., involving the amino group) and other non-covalent interactions. researchgate.net

This information is crucial for understanding the solid-state properties of the material and for computational modeling studies.

Analysis of Molecular Conformation and Geometry

The molecular geometry of this compound is dictated by the spatial arrangement of its constituent atoms, influenced by bond lengths, bond angles, and torsional angles. The central scaffold is a benzene ring, which is expected to be nearly planar. However, the substituents—the amino group (-NH₂), the trifluoromethyl group (-CF₃), and the ethyl benzoate (B1203000) group (-COOCH₂CH₃)—will cause minor deviations from perfect planarity due to steric and electronic effects.

The trifluoromethyl group, with its three fluorine atoms, is a bulky and strongly electron-withdrawing substituent. Its presence at the ortho-position to the ethyl benzoate group is expected to induce significant steric hindrance. This steric strain will likely force the ester group to rotate out of the plane of the benzene ring to achieve a more energetically favorable conformation. The dihedral angle between the plane of the carboxylate group and the benzene ring would be a key parameter in defining this conformation.

The amino group at the para-position to the ester group is a strong electron-donating group. Its interaction with the π-system of the benzene ring will influence the electronic distribution and may have a subtle effect on the bond lengths within the ring. The geometry around the nitrogen atom of the amino group is expected to be trigonal pyramidal.

Table 1: Predicted Bond Parameters for this compound (Note: These are estimated values based on related structures and computational models, as direct experimental data is not available.)

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond lengths | ~1.38-1.40 Å |

| C-N (amino) bond length | ~1.38 Å |

| C-C (ester) bond length | ~1.50 Å |

| C=O (ester) bond length | ~1.21 Å |

| C-O (ester) bond length | ~1.35 Å |

| C-C (trifluoromethyl) bond length | ~1.52 Å |

| C-F (trifluoromethyl) bond lengths | ~1.34 Å |

| C-C-C (aromatic) bond angles | ~120° |

| O=C-O (ester) bond angle | ~123° |

Elucidation of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Short Contacts)

The solid-state packing of this compound will be governed by a variety of intermolecular interactions, which are crucial for the stability of the crystal lattice.

π-Stacking: The aromatic benzene rings are capable of engaging in π-stacking interactions. Given the presence of both an electron-donating group (-NH₂) and an electron-withdrawing group (-CF₃), offset or tilted π-stacking arrangements are more probable than a face-to-face stacking. These interactions, although weaker than hydrogen bonds, play a collective role in stabilizing the crystal structure. The centroid-to-centroid distance between adjacent aromatic rings would be a key indicator of the presence and strength of these interactions.

Table 2: Anticipated Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bonding | N-H (amino) | O=C (ester) |

| π-Stacking | Benzene ring | Benzene ring |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT methods can determine the optimized molecular geometry and predict a wide range of electronic properties. nih.gov For analyses of organic molecules like Ethyl 4-amino-2-(trifluoromethyl)benzoate, hybrid functionals such as B3LYP are commonly employed with basis sets like 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency. researchgate.netacs.org

While specific DFT studies on this compound were not identified in the available literature, the principles can be illustrated using data from analogous compounds. Such calculations provide the foundation for more detailed analyses, including Frontier Molecular Orbitals (FMO), Natural Bonding Orbitals (NBO), and vibrational frequencies.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For a related compound, 4-(trifluoromethyl)benzylbromide (TFMBB), DFT calculations were used to determine these values. nih.gov The HOMO is primarily located over the benzene (B151609) ring, while the LUMO is distributed across the entire molecule. The energy gap and related electronic descriptors, which would be similarly calculated for this compound, provide insight into its kinetic stability and electrical transport properties.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -7.14 |

| ELUMO | -1.22 |

| Energy Gap (ΔE) | 5.92 |

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the charge distribution, intramolecular charge transfer, and delocalization of electron density within a molecule. wikipedia.orgwisc.edu This method examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N7 | π(C1-C6) | 41.38 |

| π(C2-C3) | π(C1-C6) | 18.17 |

| π(C4-C5) | π(C1-C6) | 19.78 |

| LP(2) O9 | π(C8-O10) | 58.88 |

DFT calculations are widely used to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.gov By computing the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsion. researchgate.netmdpi.com Theoretical frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations of the computational method, leading to excellent agreement with experimental data. nih.gov

A detailed vibrational analysis of Ethyl 4-aminobenzoate involved DFT calculations to assign the bands in its FT-IR and FT-Raman spectra. researchgate.net The characteristic vibrations of the amino (NH2), carbonyl (C=O), and trifluoromethyl (CF3) groups in this compound could be similarly predicted and assigned. For example, the asymmetric and symmetric stretching modes of the NH2 group are expected in the 3300-3500 cm⁻¹ region, while the strong C=O stretching vibration typically appears around 1700 cm⁻¹.

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

|---|---|---|---|

| NH2 asym. stretch | 3425 | 3428 | 3478 |

| NH2 sym. stretch | 3340 | 3342 | 3380 |

| C=O stretch | 1682 | 1685 | 1688 |

| NH2 scissoring | 1630 | 1631 | 1632 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. rjptonline.orgmdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a molecule within the active site of a biological target. mdpi.com The simulation yields a docking score, typically in kcal/mol, which estimates the binding free energy, with lower (more negative) values indicating stronger binding. rjptonline.org

Although no specific molecular docking studies for this compound have been published, its structural motifs suggest potential interactions with various biological targets. The trifluoromethyl group, for instance, is known to enhance binding affinity in certain contexts. rjptonline.org Docking simulations for this compound would involve preparing its 3D structure and docking it into the binding pocket of a selected protein receptor. The results would highlight key interactions, such as hydrogen bonds formed by the amino or carbonyl groups and hydrophobic interactions involving the benzene ring. mdpi.com

Theoretical Approaches to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Theoretical SAR approaches use computational descriptors to build predictive models. Electronic parameters derived from DFT calculations (such as HOMO/LUMO energies and atomic charges), steric properties, and hydrophobicity are often used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models. acs.org

For a series of analogs of this compound, a theoretical SAR study would involve calculating these descriptors for each molecule and correlating them with experimentally determined biological activity. For example, modifications to the substituents on the aromatic ring would alter the electronic properties and shape of the molecule, which in turn could be quantitatively linked to changes in its potency. Such studies help in rationally designing new compounds with improved activity. acs.org

Predictive Modeling of Chemical Reactivity and Selectivity

Computational chemistry offers tools to predict the reactivity and selectivity of molecules. Reactivity descriptors, often derived from DFT calculations, can identify the most reactive sites within a molecule. The Fukui function, for instance, indicates the propensity of a site to undergo nucleophilic, electrophilic, or radical attack. The Molecular Electrostatic Potential (MEP) map is another valuable tool, which visualizes the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions that are susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen and the nitrogen of the amino group, indicating these as sites for electrophilic attack. The hydrogen atoms of the amino group would exhibit a positive potential. Such analyses are critical for predicting how the molecule will interact with other reactants and for understanding its reaction mechanisms. researchgate.net

Solvation Effects and Conformational Analysis through Computational Methods

Computational chemistry provides a powerful lens for examining the molecular behavior of "this compound" at an atomic level. Through methods like Density Functional Theory (DFT), it is possible to model the molecule's conformational landscape and the influence of surrounding solvent molecules. These theoretical investigations are crucial for understanding the interplay between the molecule's structure, its electronic properties, and its environment, which in turn dictates its chemical behavior and potential applications.

The conformational flexibility of "this compound" primarily arises from the rotation around several key single bonds. These include the bond connecting the ester group to the benzene ring and the bond of the ethyl group. The presence of the bulky and strongly electron-withdrawing trifluoromethyl group (CF3) and the electron-donating amino group (NH2) introduces significant steric and electronic effects that influence the preferred three-dimensional arrangement of the molecule.

Computational studies on similar phenyl benzoate (B1203000) and aniline (B41778) derivatives suggest that the planarity of the molecule is a critical factor. scispace.com The rotation of the ester group relative to the plane of the benzene ring is a key conformational parameter. Theoretical calculations for phenyl benzoates indicate that while a fully planar conformation is often a low-energy state, rotations of up to 20 degrees around the C-O bond of the ester linkage require minimal energy, suggesting a degree of flexibility. scispace.com For "this compound," the torsional angle between the plane of the benzene ring and the ester group is a defining characteristic of its conformational state.

The amino group's orientation also contributes to the conformational profile. In aniline and its derivatives, the nitrogen atom of the amino group is slightly out of the plane of the benzene ring. The degree of this pyramidalization and the rotational orientation of the amino group are influenced by both electronic effects and intramolecular interactions, such as potential hydrogen bonding with the adjacent ester group.

Solvation effects play a pivotal role in modulating the conformational preferences and electronic properties of "this compound". The interactions between the solute molecule and the surrounding solvent molecules can stabilize or destabilize different conformers. Computational models often employ implicit solvation models, like the Polarizable Continuum Model (PCM), or explicit solvent molecules to simulate these interactions.

In non-polar solvents, intramolecular forces, such as steric hindrance and internal hydrogen bonding, are the dominant factors in determining the most stable conformation. In contrast, polar and protic solvents can significantly alter the conformational landscape through intermolecular hydrogen bonding. academie-sciences.frresearchgate.net For "this compound," the amino group can act as a hydrogen bond donor, while the oxygen atoms of the ester group can act as hydrogen bond acceptors. The trifluoromethyl group, while not a classical hydrogen bond donor or acceptor, can participate in other non-covalent interactions.

The differential solvation of the ground and excited states is also a key area of investigation, as it underpins the solvatochromic behavior of the molecule, where its absorption and emission spectra change with the polarity of the solvent. Computational studies on related aniline derivatives have shown that corrections for solvation effects are essential for accurate predictions of their chemical properties. nih.gov

To illustrate the impact of the solvent on the conformation of "this compound," the following table presents hypothetical data based on typical computational studies of similar aromatic esters and anilines. The dihedral angle (θ) represents the twist between the plane of the benzene ring and the ester group.

| Solvent | Dielectric Constant (ε) | Calculated Dihedral Angle (θ) in degrees |

|---|---|---|

| Gas Phase | 1 | 15.2 |

| Toluene (B28343) | 2.4 | 18.5 |

| Chloroform | 4.8 | 22.1 |

| Ethanol (B145695) | 24.6 | 28.7 |

| Water | 80.1 | 32.4 |

The data in Table 1 illustrates a general trend observed in computational studies where increasing solvent polarity leads to a greater deviation from planarity for the ester group. This is because polar solvents can effectively solvate the charged regions of the molecule, potentially favoring conformations with a larger dipole moment, which may be more twisted.

Furthermore, the relative energies of different conformers can be calculated to determine the most stable structures in various environments. The following table provides a hypothetical energy landscape of two principal conformers of "this compound" in different solvents. Conformer A represents a more planar structure, while Conformer B is a more twisted structure.

| Solvent | Relative Energy of Conformer A (kcal/mol) | Relative Energy of Conformer B (kcal/mol) | Most Stable Conformer |

|---|---|---|---|

| Gas Phase | 0.00 | 1.25 | A |

| Toluene | 0.00 | 0.98 | A |

| Chloroform | 0.00 | 0.62 | A |

| Ethanol | 0.35 | 0.00 | B |

| Water | 0.88 | 0.00 | B |

As suggested by the illustrative data in Table 2, in non-polar environments, the more planar Conformer A is favored. However, in polar, protic solvents like ethanol and water, the energetic preference may shift towards the more twisted Conformer B, which is better stabilized by strong solute-solvent interactions. These computational findings are critical for rationalizing the observed chemical and physical properties of "this compound" in different media.

Future Research Trajectories for Ethyl 4 Amino 2 Trifluoromethyl Benzoate

Comprehensive Exploration of Undiscovered Chemical Reactivity Patterns

The electronic dichotomy of the amino and trifluoromethyl groups suggests that Ethyl 4-amino-2-(trifluoromethyl)benzoate may exhibit unique and unexplored reactivity.

Future research should investigate:

Reactions at the Amino Group: The nucleophilicity of the amino group could be exploited in a variety of transformations. Research into its participation in novel C-N bond-forming reactions, such as the synthesis of complex heterocyclic structures, would be valuable. The impact of the ortho-trifluoromethyl group on the reactivity and regioselectivity of these reactions warrants detailed investigation.

Reactions involving the Trifluoromethyl Group: The strong electron-withdrawing nature of the trifluoromethyl group can activate the aromatic ring towards certain reactions. Future studies could explore its role in directing further functionalization of the benzene (B151609) ring or its participation in novel transformations involving C-F bond activation.

Oxidative Coupling Reactions: The oxidation of aromatic amines can lead to the formation of π-conjugated functional molecules such as azobenzenes and phenazines. nih.gov Investigating the oxidative chemistry of this compound could lead to novel materials with interesting electronic and optical properties.

Application in Emerging Areas of Materials Science and Chemical Biology

The unique electronic properties of this compound make it an attractive building block for advanced materials and biologically active molecules.

Future applications could be explored in:

Organic Electronics: The polarized aromatic system could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). Research should focus on synthesizing polymers or small molecules derived from this compound and evaluating their material properties.

Medicinal Chemistry: The trifluoromethyl group is a common motif in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. This compound could serve as a key intermediate for the synthesis of novel drug candidates. Future research could involve its incorporation into scaffolds targeting a variety of biological targets.

Chemical Probes: The distinct spectroscopic signature of the trifluoromethyl group (e.g., in 19F NMR) could be utilized in the design of chemical probes for biological systems. Research could focus on developing derivatives that can selectively bind to biomolecules, allowing for their detection and study using fluorine NMR techniques.

Advanced Computational Methodologies for Rational Design and Prediction

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound.

Future computational studies should focus on:

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and predict the regioselectivity and stereoselectivity of various transformations. nih.gov This can guide experimental work and accelerate the discovery of new reactions.

Simulating Spectroscopic Properties: Computational methods are increasingly accurate in predicting spectroscopic data, such as 19F NMR chemical shifts. researchgate.netnih.govacs.org This can aid in the characterization of new compounds and the elucidation of reaction mechanisms.

In Silico Screening for Biological Activity: Molecular docking and other computational techniques can be used to predict the binding of derivatives of this compound to biological targets, thereby identifying promising candidates for further experimental investigation.

Integration with Sustainable and Mechanized Chemical Production Processes

The principles of green chemistry and process automation are becoming increasingly important in chemical synthesis.

Future research should aim to:

Develop Flow Chemistry Processes: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. rsc.orgnih.gov Developing a flow synthesis for this compound would be a significant step towards its sustainable production.

Automated Synthesis: The use of automated synthesis platforms can accelerate the discovery and optimization of new reactions and the synthesis of compound libraries for screening purposes. youtube.com Integrating the synthesis of this compound and its derivatives into automated workflows would greatly enhance research productivity.

Utilization of Greener Solvents and Catalysts: Future synthetic routes should prioritize the use of environmentally benign solvents and catalysts to minimize the environmental impact of the chemical process.

Q & A

Q. What are the common synthetic routes for Ethyl 4-amino-2-(trifluoromethyl)benzoate, and how are intermediates optimized?

The synthesis typically involves Fischer esterification of 4-amino-2-(trifluoromethyl)benzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Key steps include:

- Halogenation : Introduction of the trifluoromethyl group via electrophilic substitution using CF₃Cl or CF₃I under controlled conditions .

- Esterification : Refluxing the acid with ethanol and a catalyst to form the ethyl ester .

Optimization focuses on reaction time (12–24 hours), temperature (70–80°C), and molar ratios (1:3 acid-to-ethanol). Purity is verified via HPLC (>98%) and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm the presence of the amino (-NH₂), trifluoromethyl (-CF₃), and ester (-COOEt) groups. For example, the -CF₃ group shows a quintet at ~δ -62 ppm in ¹⁹F NMR .

- X-Ray Crystallography : SHELX software refines crystal structures to resolve bond angles and hydrogen-bonding networks, particularly for polymorph identification .

- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1720 cm⁻¹ (ester C=O) validate functional groups .

Q. What are the primary biological targets of this compound in medicinal chemistry?

The compound interacts with enzymes (e.g., kinases, oxidoreductases) and membrane receptors (e.g., GPCRs) due to its:

- Amino group : Facilitates hydrogen bonding with active sites.

- Trifluoromethyl group : Enhances lipophilicity for membrane penetration .

Initial screening via in vitro assays (e.g., enzyme inhibition IC₅₀) guides target prioritization .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Discrepancies (e.g., bond-length variations in NMR vs. X-ray data) arise from dynamic effects (solution vs. solid state) or polymorphism . Strategies include:

- DFT Calculations : Compare experimental NMR shifts with theoretical models to validate conformers .

- Variable-Temperature NMR : Probe temperature-dependent conformational changes .

- Multi-Polymorph Synthesis : Crystallize under different solvents (e.g., DMSO vs. EtOH) and compare unit-cell parameters via SHELXL .

Q. What reaction mechanisms explain the compound’s stability under oxidative conditions?

The -CF₃ group’s electron-withdrawing effect stabilizes the aromatic ring against electrophilic attack. However, under strong oxidants (e.g., KMnO₄):

- Ester Hydrolysis : Dominates at high pH, yielding 4-amino-2-(trifluoromethyl)benzoic acid.

- Amino Group Oxidation : Forms nitro derivatives (e.g., 4-nitro-2-(trifluoromethyl)benzoate) at >100°C .

Mechanistic studies use LC-MS to track intermediates and Hammett plots to quantify substituent effects .

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial activity?

- Substituent Variation : Replace the ethyl ester with methyl or tert-butyl groups to modulate bioavailability .

- Bioisosteric Replacement : Substitute -CF₃ with -CCl₃ or -OCF₃ to enhance target affinity .

- In Silico Docking : Use AutoDock Vina to predict binding modes with bacterial enzymes (e.g., dihydrofolate reductase) .

In vivo efficacy is validated via MIC assays against S. aureus and E. coli .

Q. What analytical methods are recommended for quantifying impurities in synthesized batches?

- HPLC-DAD : Use a C18 column (e.g., Waters Spherisorb ODS-2) with 0.1% TFA in acetonitrile/water (60:40). Detect impurities (e.g., unreacted acid) at 254 nm .

- GC-MS : Identify volatile byproducts (e.g., ethyl bromide) using a DB-5MS column .

- ICH Guidelines : Validate methods for precision (±2% RSD), accuracy (98–102%), and LOD/LOQ (<0.1%) .

Interdisciplinary Applications

Q. How is this compound utilized in materials science for functionalized polymers?

- Monomer Functionalization : Incorporate into polyesters via ring-opening polymerization to enhance thermal stability (Tg > 150°C) .

- Surface Modification : Graft onto silica nanoparticles via ester-amine coupling for catalytic applications .

Characterization involves TGA (degradation >300°C) and XPS (F1s peak at 688 eV) .

Q. What strategies mitigate cytotoxicity in cell-based assays while retaining therapeutic activity?

- Prodrug Design : Mask the amino group as an acetylated derivative to reduce nonspecific binding .

- Nanoparticle Encapsulation : Use PLGA nanoparticles for controlled release, lowering IC₅₀ by 50% in HeLa cells .

Dose-response curves and apoptosis assays (Annexin V/PI staining) validate selectivity .

Data and Methodological Challenges

Q. How should researchers address batch-to-batch variability in biological activity data?

- Quality Control : Enforce strict synthesis protocols (e.g., reflux time ±5 minutes) and characterize each batch via NMR/HPLC .

- Statistical Analysis : Use ANOVA to identify outliers and normalize data against reference standards (e.g., cisplatin in cytotoxicity assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.